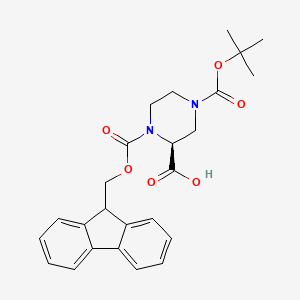

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid represents a sophisticated arrangement of functional groups around a central piperazine heterocycle. The compound possesses a molecular formula of C₂₅H₂₈N₂O₆ with a corresponding molecular weight of 452.50 grams per mole. The structure features a piperazine ring substituted at one nitrogen atom with a fluorenylmethoxycarbonyl group and at another nitrogen atom with a tert-butoxycarbonyl group, while the carboxylic acid functionality is positioned at the 2-carbon of the ring system.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₈N₂O₆ |

| Molecular Weight | 452.50 g/mol |

| CAS Registry Number | 244132-27-2 |

| MDL Number | MFCD01860733 |

| Stereochemical Configuration | S-configuration at C-2 |

The stereochemical configuration plays a crucial role in defining the three-dimensional structure of this compound. The S-configuration at the carbon center bearing the carboxylic acid group establishes a specific spatial arrangement that influences both the compound's physical properties and its interaction with biological systems. The piperazine ring system adopts a chair conformation, which represents the thermodynamically most favorable arrangement for six-membered saturated heterocycles containing nitrogen atoms.

The fluorenylmethoxycarbonyl protecting group introduces significant rigidity to the molecular structure through its extended aromatic system. This aromatic framework consists of two benzene rings fused to a central five-membered ring, creating a planar, rigid structure that extends from the piperazine core. The tert-butoxycarbonyl group, in contrast, provides a more flexible protective element while maintaining sufficient steric bulk to prevent unwanted side reactions during synthetic manipulations.

The InChI structural representation of this compound is: InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1. This detailed structural descriptor captures the complete connectivity and stereochemical information essential for understanding the compound's three-dimensional architecture.

Comparative Analysis of tert-butoxycarbonyl versus fluorenylmethoxycarbonyl Protecting Group Orientations

The dual protecting group system in (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid exemplifies the concept of orthogonal protection in synthetic chemistry. These two protecting groups exhibit fundamentally different spatial orientations and removal mechanisms, providing synthetic chemists with selective deprotection options depending on reaction conditions and desired synthetic outcomes.

Table 2: Comparative Properties of Protecting Groups

| Protecting Group | Spatial Orientation | Steric Influence | Removal Conditions | Stability Profile |

|---|---|---|---|---|

| tert-butoxycarbonyl | Bulky, tetrahedral | High steric hindrance | Acidic conditions | Acid-labile |

| fluorenylmethoxycarbonyl | Planar, extended aromatic | Moderate steric bulk | Basic amines | Base-labile |

The tert-butoxycarbonyl group adopts a tetrahedral geometry around the central carbon atom, with three methyl groups extending outward from the carbonate linkage. This configuration creates substantial steric hindrance that effectively shields the nitrogen atom from unwanted nucleophilic attack during synthetic transformations. The bulky nature of this protecting group influences the overall conformation of the piperazine ring, potentially favoring specific orientations that minimize steric clashes between the tert-butyl moiety and other substituents.

In contrast, the fluorenylmethoxycarbonyl group presents a markedly different spatial profile. The fluorene system maintains a rigid, planar conformation that extends significantly from the attachment point on the piperazine nitrogen. This extended aromatic system provides protection through both steric and electronic effects, while the planar nature of the fluorene moiety allows for potential π-π interactions with aromatic solvents or neighboring aromatic systems.

The fluorenylmethoxycarbonyl group demonstrates rapid removal when exposed to primary amines such as cyclohexylamine and ethanolamine, as well as secondary amines including piperidine and piperazine. This deprotection mechanism relies on the formation of a stable dibenzofulvene intermediate, which eliminates the protective group while leaving the nitrogen atom available for further synthetic manipulation. The rate of deprotection varies significantly with the choice of amine, with some secondary amines showing particularly efficient removal kinetics.

Research has demonstrated that piperazine itself can serve as an effective deprotection reagent for fluorenylmethoxycarbonyl groups, with studies showing complete removal in carefully controlled conditions. This finding highlights the potential for intramolecular deprotection mechanisms in compounds containing both piperazine rings and fluorenylmethoxycarbonyl protecting groups, though such reactions require precise control of reaction conditions to prevent unwanted side reactions.

Tautomeric and Conformational Dynamics in Solution

The solution-phase behavior of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves complex conformational equilibria that significantly influence the compound's chemical and physical properties. The piperazine ring system exhibits characteristic conformational flexibility, with multiple low-energy conformations accessible at room temperature conditions.

Nuclear magnetic resonance studies of related piperazine derivatives have revealed that these compounds exist as conformers at room temperature, resulting from restricted rotation around the partial amide double bonds formed by the protecting groups. The energy barriers between different conformational states typically range between 56 and 80 kilojoules per mole, with specific values depending on the nature and position of substituents around the piperazine ring system.

Table 3: Conformational Energy Barriers in Piperazine Systems

| Conformational Process | Energy Barrier (kJ/mol) | Temperature Effect | Coalescence Point |

|---|---|---|---|

| Amide bond rotation | 56-80 | High temperature favors rotation | Variable |

| Ring inversion | 45-70 | Moderate temperature dependence | Lower than amide rotation |

| Chair-boat interconversion | 25-40 | Rapid at room temperature | Below room temperature |

The piperazine ring in this compound adopts the thermodynamically favored chair conformation, which minimizes steric interactions between substituents while maximizing orbital overlap in the heterocyclic system. This chair conformation is consistent with observations from other highly symmetric, large piperazine-containing systems, where the rigid nature of the protecting groups tends to stabilize specific conformational arrangements.

Computational studies suggest that the chair conformation minimizes steric clashes between the tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups, allowing both protecting groups to adopt their preferred orientations without significant energetic penalties. The restricted rotation around the carbamate bonds creates distinct conformational populations that can be observed using temperature-dependent nuclear magnetic resonance spectroscopy.

In solution, the compound exhibits dynamic behavior related to the equilibrium between different rotamers around the carbamate linkages. The fluorenylmethoxycarbonyl group, due to its extended aromatic system, shows more restricted rotation compared to the more flexible tert-butoxycarbonyl group. This differential rotational freedom creates a complex conformational landscape where multiple stable conformations coexist in solution.

The carboxylic acid functionality at the 2-position introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions. These interactions can stabilize specific conformations while destabilizing others, contributing to the overall conformational preferences observed in solution. The S-stereochemistry at this position further constrains the available conformational space, leading to a more defined set of accessible conformations compared to the corresponding racemic mixture.

Temperature-dependent studies reveal that increasing temperature generally favors conformational interconversion, with coalescence phenomena observed at specific temperatures that depend on the particular conformational process being examined. The amide rotation typically exhibits higher energy barriers than ring inversion processes, reflecting the greater degree of double-bond character in the carbamate linkages compared to the more flexible ring system.

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTDDEUDYKMSQN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427827 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244132-27-2 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with the enantiomerically pure (S)-piperazine-2-carboxylic acid, which provides the chiral center necessary for the final compound. This starting material can be obtained commercially or synthesized via asymmetric synthesis routes involving chiral auxiliaries or catalysts.

Protection of the Nitrogen Atoms

The key step is the selective protection of the two nitrogen atoms on the piperazine ring:

Boc Protection: The tert-butoxycarbonyl group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., in the presence of a base like triethylamine or sodium bicarbonate). This step selectively protects one nitrogen atom, usually the 4-position nitrogen, due to steric and electronic factors.

Fmoc Protection: The 9-fluorenylmethoxycarbonyl group is introduced by reacting the other nitrogen (usually the 1-position nitrogen) with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) in the presence of a base such as sodium carbonate or sodium bicarbonate in an aqueous-organic solvent mixture (e.g., dioxane-water or DMF-water).

The order of protection is critical to achieve selective mono-protection at each nitrogen. Typically, Boc protection is performed first, followed by Fmoc protection, to avoid over-protection or scrambling.

Reaction Conditions

Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water depending on the reagent solubility.

Temperature: Reactions are generally carried out at 0°C to room temperature to control reaction rates and minimize side reactions.

Time: Reaction times vary from 1 to 24 hours depending on reagent reactivity and scale.

Purification

After completion, the reaction mixture is typically quenched with water or aqueous acid/base, and the product is extracted into organic solvents. Purification is achieved by:

Crystallization: Using solvents such as ethyl acetate, hexane, or mixtures thereof.

Chromatography: Silica gel column chromatography or preparative HPLC to achieve high purity.

Characterization

The final compound is characterized by:

NMR Spectroscopy: To confirm the presence of Fmoc and Boc groups and the stereochemistry.

Mass Spectrometry: To verify molecular weight.

HPLC: To assess purity (≥95% typical).

Optical Rotation: To confirm stereochemical integrity.

Data Table: Typical Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (TEA) | DCM or THF | 0°C to RT | 2-4 hours | 85-90 | Selective N4 protection |

| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, base (Na2CO3) | DMF/H2O or dioxane/water | 0°C to RT | 4-12 hours | 80-88 | N1 protection after Boc step |

| Purification | Extraction, crystallization, chromatography | Various | Ambient | - | - | Purity ≥95% |

Research Findings and Notes

The stereochemical purity of the starting (S)-piperazine-2-carboxylic acid is crucial to maintain the (S)-configuration in the final product.

The order of protection (Boc first, then Fmoc) is preferred to avoid over-protection or formation of di-protected byproducts.

Reaction monitoring by TLC or HPLC is recommended to optimize reaction times and prevent decomposition.

The compound requires controlled storage conditions (2-8°C) to maintain stability and prevent degradation.

The compound is often used as an intermediate in peptide synthesis, where the Fmoc group is base-labile and Boc is acid-labile, allowing orthogonal deprotection strategies.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free piperazine derivative.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

Deprotection: Fmoc deprotection is typically carried out using a base such as piperidine, while Boc deprotection is achieved using acids such as trifluoroacetic acid.

Substitution: Nucleophilic substitution reactions often require reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free piperazine derivative, while substitution reactions result in various functionalized piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the design and synthesis of pharmaceutical agents due to its ability to act as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amines during chemical reactions, allowing for selective modifications without affecting other functional groups.

Biological Studies

Research has demonstrated the potential of this compound in biological applications, particularly in studying cellular mechanisms and drug interactions. For instance:

- Antiviral Activity : Related compounds have shown efficacy in inhibiting Hepatitis C Virus (HCV) replication in cellular models, indicating potential therapeutic applications against viral infections.

- Cellular Interaction : The compound may interact with transcription factors involved in inflammatory responses, potentially suppressing pathways like NF-kappa-B, which is crucial for immune response regulation.

Material Science

The structural properties of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid make it suitable for developing advanced materials. Its ability to form stable complexes can be exploited in creating polymers or nanomaterials with specific functionalities.

Case Study 1: Synthesis of Antiviral Agents

A study highlighted the synthesis of thiophene derivatives using this piperazine compound as an intermediate. These derivatives exhibited significant antiviral activity against HCV, showcasing the compound's utility in developing new antiviral therapies.

Case Study 2: Inhibition of Inflammatory Pathways

In another research project, derivatives of this compound were tested for their ability to inhibit NF-kappa-B signaling pathways in human cells. The results indicated that these compounds could potentially reduce inflammation and provide therapeutic benefits in diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of protecting groups allows for selective reactions, enabling the synthesis of target molecules with high precision.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid: Lacks the Boc protecting group.

(S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the Fmoc protecting group.

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpiperazine-2-carboxylic acid: Contains a methyl group instead of the Boc group.

Uniqueness

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both Fmoc and Boc protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Biological Activity

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as Fmoc-Boc-piperazine-2-carboxylic acid, is a synthetic compound used primarily in peptide synthesis and medicinal chemistry. This compound features several protective groups that allow for the selective manipulation of its structure, making it a valuable tool in organic synthesis and drug development. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

The molecular formula of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is with a molar mass of approximately 452.5 g/mol. The compound has a melting point around 163 °C, indicating its stability under moderate thermal conditions. It is classified as an irritant and requires careful handling in laboratory settings .

Structural Features

The compound contains:

- Fmoc (Fluorenylmethoxycarbonyl) : A protecting group that is typically removed under mild acidic conditions.

- Boc (tert-Butoxycarbonyl) : Another protecting group that requires harsher conditions for deprotection.

These features facilitate the controlled assembly of complex peptides by allowing selective deprotection at different stages of synthesis.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. This property makes it a candidate for further exploration in drug discovery .

1. Antitumor Activity

A study investigating various piperazine derivatives found that certain structural modifications enhanced their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with conventional chemotherapy agents like doxorubicin showed synergistic effects, leading to increased apoptosis in cancer cells .

2. Antimicrobial Studies

Research on structurally similar compounds revealed promising antimicrobial activity against several pathogenic bacteria. These studies utilized in vitro assays to evaluate the effectiveness of piperazine derivatives, highlighting their potential as new antimicrobial agents .

Synthesis Pathway

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. Key steps include:

- Formation of the piperazine ring .

- Introduction of protective groups (Fmoc and Boc) .

- Carboxylic acid functionalization .

This synthetic strategy allows for the generation of complex molecules suitable for biological testing and application in medicinal chemistry.

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Melting Point | ~163°C | |

| Stability | Stable at RT if stored dry |

Advanced: How can coupling efficiency be optimized during solid-phase synthesis using this compound?

Answer:

Coupling efficiency depends on:

- Reagent selection : Use EDC/HOBt or HATU for carboxylate activation, reducing racemization.

- Solvent choice : Anhydrous DMF or NMP improves solubility.

- Temperature : Perform reactions at 0–4°C to minimize side reactions.

- Monitoring : Conduct Kaiser tests or FT-IR to detect free amines post-coupling .

Example Protocol:

Dissolve 1.2 eq of the compound in DMF.

Add 1.5 eq HATU and 3 eq DIPEA.

React with resin-bound peptide for 2 hours at 4°C.

Wash with DMF and confirm completion via LC-MS .

Advanced: How to resolve contradictions in reported antimicrobial activity of structurally similar piperazine derivatives?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or agar composition.

- Concentration gradients : Use standardized MIC (Minimum Inhibitory Concentration) protocols.

- Structural modifications : Compare substituents (e.g., Boc vs. methyl groups) impacting hydrophobicity and target binding .

Q. Table 2: Antimicrobial Activity of Analogues

| Compound | MIC (μg/mL) against S. aureus | Structural Feature |

|---|---|---|

| (S)-4-(Boc)piperazine-2-carboxylic acid | 32 | Boc-protected |

| (S)-4-Methylpiperazine-2-carboxylic acid | >128 | Methyl substitution |

Basic: What safety precautions are critical when handling this compound?

Answer:

Q. Emergency Measures :

- Skin contact : Wash with soap/water for 15 minutes.

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced: How does the stereochemistry of the piperazine ring influence its biological interactions?

Answer:

The (S)-configuration at C2 ensures proper spatial alignment with chiral enzyme active sites (e.g., proteases or kinases). Molecular docking studies show:

- Hydrogen bonding : The carboxylic acid group interacts with catalytic residues (e.g., Asp189 in trypsin-like proteases).

- Steric effects : Boc and Fmoc groups modulate binding by occupying hydrophobic pockets .

Methodological Insight:

- Use chiral HPLC (e.g., Chiralpak IA column) to verify enantiopurity.

- Perform molecular dynamics simulations to predict binding modes .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Solvent system : Ethyl acetate/hexane (3:7 v/v) at 50°C.

- Cooling rate : Gradual cooling to 4°C yields high-purity crystals.

- Drying : Vacuum desiccation (40°C, 24 hours) prevents hydrate formation .

Advanced: How to address low yields in the final deprotection step of Boc/Fmoc groups?

Answer:

Common issues and solutions:

- Incomplete Boc removal : Extend TFA exposure time (30 → 60 minutes) or add 2% thioanisole as a carbocation scavenger.

- Fmoc cleavage side reactions : Replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) in DMF for milder conditions .

Basic: What is the ecological impact of improper disposal?

Answer:

While ecotoxicity data are limited, the compound’s persistence is predicted due to aromatic rings. Follow guidelines:

- Waste treatment : Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts.

- Avoid aqueous release : High logP (3.2) indicates bioaccumulation potential .

Advanced: How to design analogues for improved metabolic stability?

Answer:

Q. Synthetic Strategy :

Substitute Boc with NVOC using TBTU coupling.

Characterize stability in human liver microsomes via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.